μ-Opioid Potency: BCM-5 vs. BCM-7
In the guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation, bovine beta-casomorphin-5 (BCM-5) demonstrates higher functional opioid activity compared to the longer heptapeptide beta-casomorphin-7 (BCM-7). This head-to-head comparison establishes BCM-5 as the more potent naturally occurring casomorphin fragment in this peripheral μ-opioid receptor-representative assay [1].
Reported higher GPI potency supports selection of BCM-5 over BCM-7 for μ-receptor functional studies.
Naloxone-reversible, electrically stimulated ileum preparation.
| Evidence Dimension | Functional opioid activity (potency ranking) in GPI assay |
|---|---|
| Target Compound Data | BCM-5: Higher activity than BCM-7 (qualitative ranking confirmed across multiple studies) |
| Comparator Or Baseline | BCM-7: Lower activity than BCM-5; elongated forms (BCM-9, -11, -13, -21) all weaker than BCM-7 |
| Quantified Difference | BCM-5 exhibits approximately 4.0-fold higher potency than BCM-7 based on comparative activity ratios in the GPI assay |
| Conditions | Guinea pig ileum (GPI) myenteric plexus longitudinal muscle preparation; electrically stimulated contractions; naloxone-reversible inhibition |
Why This Matters
For researchers requiring the most potent naturally occurring casomorphin reference standard for μ-opioid receptor functional studies, BCM-5 rather than BCM-7 is the appropriate procurement choice.
- [1] Yoshikawa M. Exorphins. In: Kastin AJ, ed. Handbook of Biologically Active Peptides. 2nd ed. Academic Press; 2013:1590-1595. doi:10.1016/B978-0-12-385095-9.00214-1 View Source
